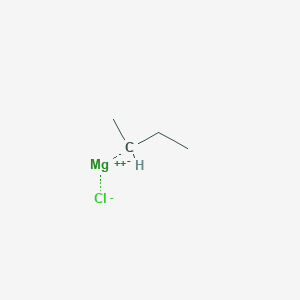

Chlorure de sec-butylmagnésium

Vue d'ensemble

Description

Sec-Butylmagnesium chloride is a useful research compound. Its molecular formula is C4H9ClMg and its molecular weight is 116.87 g/mol. The purity is usually 95%.

The exact mass of the compound sec-Butylmagnesium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality sec-Butylmagnesium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sec-Butylmagnesium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactif de Grignard

Le chlorure de sec-butylmagnésium est un réactif de Grignard . Les réactifs de Grignard sont une classe de composés organométalliques qui représentent un outil standard dans la formation de liaisons carbone-carbone. Ils sont couramment utilisés dans la synthèse d'alcools, d'acides et d'autres composés organiques.

Réactions de couplage croisé

Ce composé peut être utilisé dans des réactions de couplage croisé catalysées par des métaux avec des chlorures d'aryle non activés . Les réactions de couplage croisé sont une méthode utile pour la formation de liaisons carbone-carbone et sont largement utilisées dans la synthèse de divers composés organiques.

Synthèse d'alkoxytrichlorosilanes

Le this compound peut être utilisé dans la synthèse de divers alkoxytrichlorosilanes en réagissant avec le tétrachlorosilane et les alcools . Les alkoxytrichlorosilanes sont utilisés comme précurseurs de composés et de matériaux contenant du silicium.

Synthèse de composés organiques

En tant que réactif de Grignard, le this compound peut être utilisé dans la synthèse d'une large gamme de composés organiques . Cela comprend la synthèse d'alcools, de cétones, d'aldéhydes et d'acides carboxyliques.

Recherche pharmaceutique

En recherche pharmaceutique, le this compound peut être utilisé dans la synthèse

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Sec-Butylmagnesium chloride is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. The primary targets of sec-Butylmagnesium chloride are organic compounds with electrophilic carbon atoms, such as carbonyl compounds (aldehydes, ketones, esters, etc.).

Mode of Action

Sec-Butylmagnesium chloride, like other Grignard reagents, is a strong nucleophile and base . It interacts with its targets by donating its pair of electrons to an electrophilic carbon atom in the target molecule. This nucleophilic attack results in the formation of a new carbon-carbon bond.

Biochemical Pathways

Sec-Butylmagnesium chloride is primarily used in metal-catalyzed cross-coupling reactions with non-activated aryl chlorides . It is also used in the synthesis of various alkoxytrichlorosilanes by reacting with tetrachlorosilane and alcohols . These reactions are key steps in many synthetic pathways in organic chemistry.

Result of Action

The result of sec-Butylmagnesium chloride’s action is the formation of new organic compounds through the creation of new carbon-carbon bonds . This enables the synthesis of a wide variety of complex organic molecules, including pharmaceuticals, polymers, and other chemical products.

Action Environment

The action of sec-Butylmagnesium chloride is highly dependent on the environmental conditions. It is sensitive to air and moisture , and therefore, must be handled under an inert atmosphere (like nitrogen or argon) and used in anhydrous (water-free) conditions. The presence of water or oxygen can lead to the decomposition of the Grignard reagent, reducing its efficacy. The temperature and solvent used can also influence the reaction rate and product yield.

Analyse Biochimique

Biochemical Properties

Sec-Butylmagnesium chloride is involved in metal-catalyzed cross-coupling reactions with non-activated aryl chlorides . It also participates in the synthesis of various alkoxytrichlorosilanes by reacting with tetrachlorosilane and alcohols

Cellular Effects

As a Grignard reagent, it is primarily used in chemical reactions rather than biological processes

Molecular Mechanism

Sec-Butylmagnesium chloride, as a Grignard reagent, is known to participate in Grignard reactions, which involve the nucleophilic addition of organomagnesium halides (Grignard reagents) to a multitude of electrophilic compounds

Propriétés

IUPAC Name |

magnesium;butane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLPNVNWHDKDMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH-]C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884834 | |

| Record name | Magnesium, chloro(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15366-08-2 | |

| Record name | Magnesium, chloro(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015366082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloro(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloro(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of sec-Butylmagnesium chloride in the reaction with Dichlorobis(cyclopentadienyl)titanium?

A1: sec-Butylmagnesium chloride acts as a Grignard reagent in this reaction. [] Grignard reagents are organomagnesium halides known for their nucleophilic properties. In this specific case, sec-Butylmagnesium chloride likely acts as a nucleophile, attacking the electrophilic titanium center in Dichlorobis(cyclopentadienyl)titanium. This interaction could lead to the substitution of one or both chlorine atoms, forming a new titanium-carbon bond and yielding a new organometallic compound. Further research is needed to elucidate the exact reaction mechanism and products formed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)

![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)

![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)

![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)

![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)